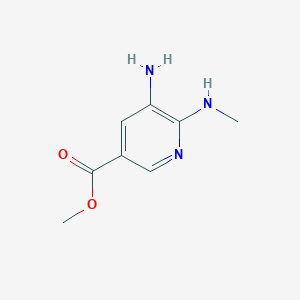
Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate
Descripción general
Descripción
“Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate” is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 . It is also known by its IUPAC name, methyl 5-amino-6-(methylamino)nicotinate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11N3O2/c1-10-7-6(9)3-5(4-11-7)8(12)13-2/h3-4H,9H2,1-2H3,(H,10,11) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 370.7±42.0 °C and a predicted density of 1.273±0.06 g/cm3 . Its pKa value is predicted to be 5.29±0.10 .Aplicaciones Científicas De Investigación
- Researchers utilize 5-amino-pyrazoles to synthesize poly-substituted heterocyclic compounds and fused heterocyclic derivatives. These compounds find applications in drug discovery and development due to their structural diversity and biological relevance .
- In the field of pharmaceutics , it contributes to the design and synthesis of novel drugs. Its unique structure and reactivity make it valuable for creating pharmacologically relevant molecules .
- Researchers have explored the use of this compound in MCRs, demonstrating its utility in efficient and atom-economical synthetic routes .
- Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate contributes to the diversity of heterocyclic scaffolds, which are essential for various applications .
- Organic chemists use it to create complex molecules, especially those containing heterocyclic moieties .
Organic Synthesis and Medicinal Chemistry
Pharmaceutical Applications
Multicomponent Reactions (MCRs)
Heterocyclic Chemistry
Chemical Reagent and Building Block
Materials Science and Functional Materials
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate potential hazards related to harmful ingestion, skin contact, eye irritation, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .
Propiedades
IUPAC Name |
methyl 5-amino-6-(methylamino)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-10-7-6(9)3-5(4-11-7)8(12)13-2/h3-4H,9H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCXDDOGPNBUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


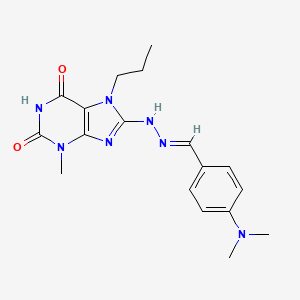
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2390177.png)

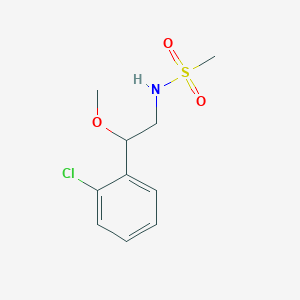
![3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2390182.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2390183.png)
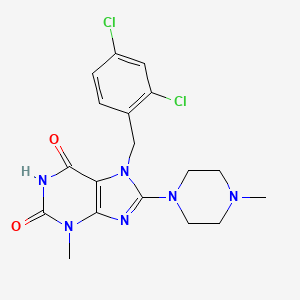

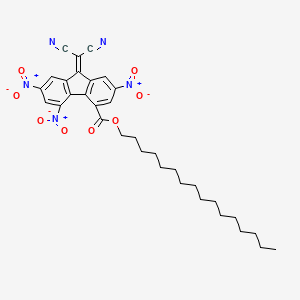
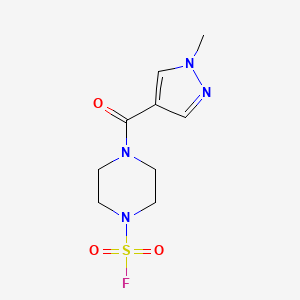

![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2390195.png)
![2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2390196.png)